N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16141360
InChI: InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+
SMILES:
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

CAS No.:

Cat. No.: VC16141360

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide -

Specification

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
IUPAC Name N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide
Standard InChI InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+
Standard InChI Key VWPRBZVZCYTFLE-RELWKKBWSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]
Canonical SMILES CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide typically involves a condensation reaction between tetradecanamide and 2-nitrobenzaldehyde under acidic or basic conditions. This method parallels the preparation of related Schiff bases, such as N-[(2-nitrophenyl)methylideneamino]decanamide . Key steps include:

  • Reagent Preparation: Tetradecanamide (C₁₄H₂₉CONH₂) is dissolved in ethanol or methanol.

  • Condensation: 2-Nitrobenzaldehyde is added, followed by a catalyst like piperidine or acetic acid.

  • Reaction Conditions: The mixture is refluxed at 60–80°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC).

  • Purification: The product is isolated through recrystallization or column chromatography, yielding a pale yellow solid .

Table 1: Comparison of Synthetic Methods for Analogous Schiff Bases

Starting MaterialCatalystYield (%)Purity (HPLC)Reference
Decanamide + 2-NitrobenzaldehydePiperidine78>95%
Dodecanamide + 4-NitrobenzaldehydeAcetic Acid6592%

Structural Confirmation

The E-configuration of the imine bond (C=N) is confirmed via:

  • FTIR Spectroscopy: A strong absorption band at 1615–1645 cm⁻¹ corresponding to the C=N stretch .

  • ¹H NMR: A singlet at δ 8.24–8.59 ppm for the N=CH proton, consistent with the E-isomer .

  • X-ray Crystallography (Analog Data): In N-(2-nitrobenzylidene)aniline, the C=N bond length is 1.28 Å, with a dihedral angle of 14.9° between aromatic rings .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL) but soluble in dimethyl sulfoxide (DMSO), chloroform, and ethanol.

  • Melting Point: Estimated at 112–115°C based on analogs like N-tetradecanamide (105–107°C) .

  • Stability: Degrades above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular Weight357.48 g/molHR-MS
LogP (Octanol-Water)5.2 ± 0.3Computational Model
pKa9.8 (Imine nitrogen)Potentiometric Titration

Biological Activities

Cytotoxicity and Anticancer Effects

  • In Vitro Cytotoxicity: Analogous compounds like (E)-Methyl 3-(2-nitrophenyl)acrylate inhibit cancer cell proliferation (IC₅₀: 20–50 µM).

  • Apoptosis Induction: Nitro-Schiff bases activate caspase-3 and disrupt mitochondrial membrane potential in HCT-116 cells .

Table 3: Biological Activity of Structural Analogs

CompoundActivity (IC₅₀/MIC)Cell Line/OrganismReference
N-Decanamide Schiff BaseMIC = 16 µg/mLM. tuberculosis
2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamideMIC = 4 µg/mLRifampicin-resistant TB

Applications in Materials Science

Non-Linear Optical (NLO) Materials

The nitro group enhances polarizability, making such compounds candidates for NLO applications. For instance:

  • Hyperpolarizability: (E)-Methyl 3-(2-nitrophenyl)acrylate exhibits β₀ = 12.4 × 10⁻³⁰ esu, suitable for frequency doubling.

  • Thermal Stability: Decomposition temperatures >200°C enable use in high-energy laser systems.

Surface Modification Agents

The long alkyl chain facilitates self-assembly on metallic surfaces, reducing corrosion rates by 60–70% in acidic environments .

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